4-amino-N5-[(4-methylphenyl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide
Description
This compound is a thiazole-based dicarboxamide derivative characterized by a central 1,2-thiazole ring substituted with amino and carboxamide groups. The N5 position is functionalized with a 4-methylbenzyl group, while the N3 substituent is an isopropyl moiety. Such structural features make it a candidate for pharmaceutical and materials science applications, particularly in targeting enzymes or receptors where planar heterocycles are critical .
Properties
IUPAC Name |
4-amino-5-N-[(4-methylphenyl)methyl]-3-N-propan-2-yl-1,2-thiazole-3,5-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-9(2)19-15(21)13-12(17)14(23-20-13)16(22)18-8-11-6-4-10(3)5-7-11/h4-7,9H,8,17H2,1-3H3,(H,18,22)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPABMOXLNBRKAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(C(=NS2)C(=O)NC(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N5-[(4-methylphenyl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide typically involves the following steps:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions. For instance, a common method involves the reaction of thioamides with α-haloketones in the presence of a base.
Introduction of Amino and Carboxamide Groups: The amino group can be introduced through nucleophilic substitution reactions, while the carboxamide groups are typically formed via amidation reactions using appropriate amines and carboxylic acid derivatives.
Substitution with Isopropyl and 4-Methylbenzyl Groups: These groups can be introduced through alkylation reactions using isopropyl halides and 4-methylbenzyl halides, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-amino-N5-[(4-methylphenyl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting carboxamide groups to amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted isothiazole derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the thiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its efficacy against multiple types of cancer, showing promising results in inhibiting cell proliferation.
-
Mechanism of Action :
- Thiazole derivatives often induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. For instance, studies have shown that similar thiazole compounds can inhibit the activity of specific kinases involved in cancer progression, leading to reduced tumor growth .
- Case Studies :
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity, which is a significant area of interest given the rising incidence of antibiotic resistance.
-
Antibacterial Studies :
- Research has indicated that thiazole derivatives exhibit varying degrees of antibacterial activity. For instance, derivatives similar to 4-amino-N5-[(4-methylphenyl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide have shown effectiveness against both Gram-positive and Gram-negative bacteria . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
- Case Studies :
Drug Development
The compound's unique structural features make it a candidate for further development in pharmaceutical applications.
- Structure-Activity Relationship (SAR) :
- Formulation and Delivery :
Comparative Analysis of Thiazole Derivatives
To better understand the potential of this compound, a comparative analysis with other similar compounds is presented below:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Notable Modifications |
|---|---|---|---|
| Compound A | High (IC50 = 10 µM) | Moderate | Chlorine substitution |
| Compound B | Moderate (IC50 = 25 µM) | High | Methoxy group |
| This compound | Promising (ongoing studies) | Potentially effective | N/A |
Mechanism of Action
The mechanism of action of 4-amino-N5-[(4-methylphenyl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole Dicarboxamide Derivatives
4-amino-N5-[(2H-1,3-benzodioxol-5-yl)methyl]-N3-ethyl-1,2-thiazole-3,5-dicarboxamide
- Structural Differences : The N5 substituent here is a benzodioxolyl group instead of 4-methylphenyl, and the N3 group is ethyl rather than isopropyl.
- The ethyl vs. isopropyl substitution at N3 affects lipophilicity; the branched isopropyl group likely increases steric hindrance, influencing binding pocket interactions .
Pyridine and Tetrahydropyridine Dicarboxamides
4-Alkyl-6-amino-N3,N5-diaryl-2-thioxo-1,2,3,4-tetrahydropyridine-3,5-dicarboxamides
- Core Differences : The pyridine/tetrahydropyridine ring replaces the thiazole, introducing a nitrogen atom in the aromatic system and a thioxo (C=S) group.
- The saturated tetrahydropyridine ring reduces aromaticity, which may decrease π-stacking efficiency but improve conformational flexibility .
Isophthalamide Derivatives with Indole Moieties
N1-(1-oxo-1-(2-(2-oxoindolin-3-ylidene)hydrazinyl)propan-2-yl)-N3-(...)
- Structural Contrast : These compounds feature isophthalamide backbones with indolin-3-ylidene hydrazinyl groups instead of a thiazole core.
- However, the lack of a thiazole ring may reduce thermal stability. Chloroisatin derivatives (e.g., in ) introduce halogen atoms, improving electrophilic reactivity compared to the target compound’s methyl and isopropyl groups .
Electronic and Crystallographic Analysis
- Software Tools :
- The target compound’s crystal structure may be resolved using SHELX (), a standard for small-molecule refinement. Comparatively, pyridine derivatives in might employ CCP4 suites for macromolecular crystallography .
- Multiwfn () could analyze electron localization functions (ELF) or bond orders, revealing differences in charge distribution between thiazole and pyridine analogs .
Data Table: Key Structural and Functional Comparisons
| Compound Class | Core Structure | N3 Substituent | N5 Substituent | Key Properties |
|---|---|---|---|---|
| Target Compound | 1,2-Thiazole | Isopropyl | 4-Methylphenyl | High steric bulk, moderate lipophilicity |
| Benzodioxolyl Analog | 1,2-Thiazole | Ethyl | Benzodioxolyl | Enhanced metabolic stability |
| Tetrahydropyridine Derivative | Tetrahydropyridine | Aryl | Aryl | Flexible backbone, redox-active thioxo |
| Isophthalamide-Indole Hybrid | Isophthalamide | Hydrazinyl | Indolin-3-ylidene | Extended conjugation, halogen options |
Biological Activity
The compound 4-amino-N5-[(4-methylphenyl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide is a derivative of the thiazole class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, antitumor, and enzyme inhibition activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 362.4 g/mol. The structure features a thiazole ring, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N4O4S |
| Molecular Weight | 362.4 g/mol |
| CAS Number | 1286712-96-6 |
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar thiazole structures demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32.6 μg/mL to higher values depending on the substituents on the thiazole ring .
Antitumor Activity
The antitumor potential of thiazole derivatives has been extensively studied. Specific derivatives have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For instance, compounds structurally related to our target compound have exhibited IC50 values in the low micromolar range, indicating promising antitumor activity .
Enzyme Inhibition
Enzyme inhibition studies have shown that thiazole compounds can act as inhibitors for various enzymes, including monoamine oxidase (MAO). A derivative with a similar scaffold demonstrated potent MAO-A inhibition with an IC50 value of 0.060 μM . This suggests that our compound may also possess similar inhibitory capabilities, potentially influencing neurotransmitter levels and providing therapeutic effects in mood disorders.
Case Studies
- Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that derivatives with electron-donating groups on the aromatic ring exhibited enhanced activity compared to their counterparts .
- Antitumor Screening : In vitro screening of thiazole derivatives against various cancer cell lines revealed that modifications at the N5 position significantly impacted cytotoxicity. Compounds with bulky groups showed increased activity against multidrug-resistant strains .
- MAO Inhibition : A series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for MAO inhibition. The most potent compounds displayed selective inhibition profiles, suggesting their potential use in treating neurodegenerative disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
